molecular formula C11H14N4O3S B5319698 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No. B5319698
M. Wt: 282.32 g/mol
InChI Key: FGOJHUBIJNNOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a small molecule inhibitor of certain protein kinases that are implicated in various diseases, including cancer and inflammation.

Scientific Research Applications

2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit certain protein kinases that are implicated in various diseases, including cancer and inflammation. In particular, the compound has been shown to inhibit the activity of Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells. Additionally, the compound has been shown to inhibit the activity of p38 MAP kinase, which is involved in inflammation and is a potential target for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves the inhibition of certain protein kinases. The compound binds to the ATP-binding site of these kinases and prevents their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, as well as a reduction in inflammation in inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of Aurora kinases and p38 MAP kinase, leading to cell cycle arrest and apoptosis in cancer cells and a reduction in inflammation in inflammatory diseases. In vivo studies have shown that the compound has antitumor activity in various cancer models and reduces inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide in lab experiments include its specificity for certain protein kinases, its potential therapeutic applications in cancer and inflammatory diseases, and its ability to induce cell cycle arrest and apoptosis in cancer cells. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of more potent and selective inhibitors of Aurora kinases and p38 MAP kinase.
3. Exploration of the potential therapeutic applications of the compound in other diseases, such as neurological disorders.
4. Investigation of the mechanism of action of the compound and the downstream effects of kinase inhibition.
5. Development of new drug delivery systems to improve the pharmacokinetics and biodistribution of the compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Its specificity for certain protein kinases and ability to induce cell cycle arrest and apoptosis in cancer cells make it a valuable tool for lab experiments. Further research is needed to determine its safety and efficacy in humans and explore its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves several steps. The first step involves the reaction of 3-bromo-1H-pyrazolo[1,5-a]pyridine with tert-butyl (methylsulfonyl)carbamate to form 3-tert-butyl(methylsulfonyl)amino-1H-pyrazolo[1,5-a]pyridine. This compound is then treated with sodium hydride and 2-bromoacetamide to form the final product, this compound.

properties

IUPAC Name

2-(methanesulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-19(17,18)14-8-11(16)12-6-9-7-13-15-5-3-2-4-10(9)15/h2-5,7,14H,6,8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJHUBIJNNOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)NCC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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